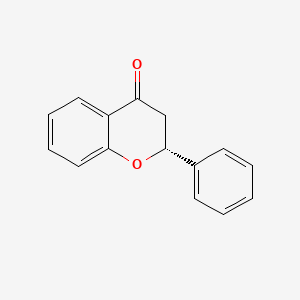
(2R)-黄烷酮
概述
描述
“(2R)-flavanone” is the ®-enantiomer of flavanone . It is a type of flavanone, a class of flavonoids, and has the molecular formula C15H12O2 . The average mass is 224.25460 and the monoisotopic mass is 224.08373 .
Synthesis Analysis
The synthesis of “(2R)-flavanone” involves the enzyme chalcone isomerase, which catalyzes the conversion of 2’,4’,4-trihydroxychalcone to (2S)-4’,7-dihydroxyflavanone . The enzyme is highly stereoselective, yielding over 99.999% of the (2S)-flavanone .Molecular Structure Analysis
The InChI string for “(2R)-flavanone” isInChI=1S/C15H12O2/c16-13-10-15 (11-6-2-1-3-7-11)17-14-9-5-4-8-12 (13)14/h1-9,15H,10H2/t15-/m1/s1 . The SMILES string is O=C1C [C@@H] (Oc2ccccc12)c1ccccc1 . Physical And Chemical Properties Analysis
“(2R)-flavanone” has a net charge of 0 . The average mass is 224.25460 and the monoisotopic mass is 224.08373 .科学研究应用
光谱和热力学性质:研究了 (2R)-黄烷酮分子的分子结构、IR 光谱、电子吸收光谱和热力学性质,证明了溶剂对这些性质的影响 (王海芬,2015 年)。
药用应用:从菊花中分离得到的 (2R)-黄烷酮苷对大鼠晶状体醛糖还原酶表现出抑制活性,表明其潜在的药用价值 (H. 松田等人,2002 年)。
食品工业:在食品工业中,柑橘黄烷酮如 (2R)-黄烷酮已被用于抑制黄曲霉毒素污染,证明了其在提高食品安全方面的作用 (M. P. Salas 等人,2016 年)。
心血管保护:对包括 (2R)-黄烷酮在内的黄烷酮的研究表明,由于其具有降压、降脂和抗炎特性,它们在预防心血管疾病方面具有潜力 (Audrey Chanet 等人,2012 年)。
酶活性与分子见解:对与 (2R)-黄烷酮相互作用的黄烷酮 3-羟化酶的研究提供了对其立体选择性催化机制和底物混杂性的见解,这对于酶工程和理解植物类黄酮生物合成很有价值 (宋阳隋等人,2023 年)。
神经保护:已经探索了黄烷酮如 (2R)-黄烷酮的神经保护作用,特别是通过其在细胞和动物模型中改善氧化应激的潜力 (S. Habtemariam,2019 年)。
抗菌和抗氧化特性:已发现某些 (2R)-黄烷酮对各种病原体具有很强的抗菌活性,并具有显着的抗氧化特性,可用于制药和营养保健品 (Sanit Thongnest 等人,2013 年)。
属性
IUPAC Name |
(2R)-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27439-12-9 | |
| Record name | Flavanone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027439129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLAVANONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86J2CJ48SY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



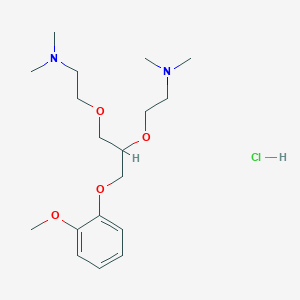
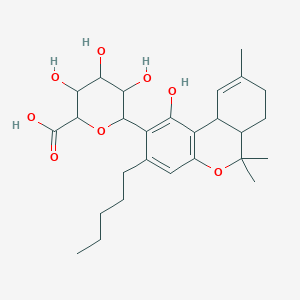
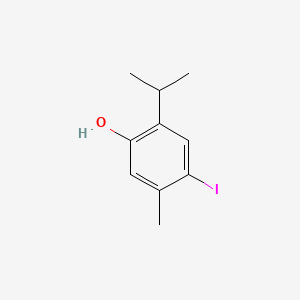
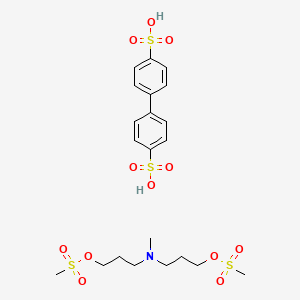
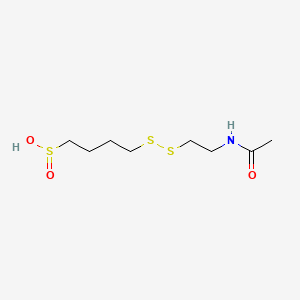
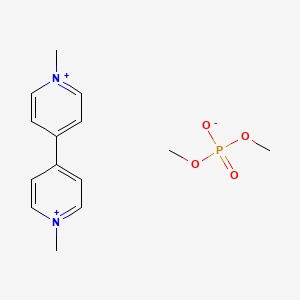
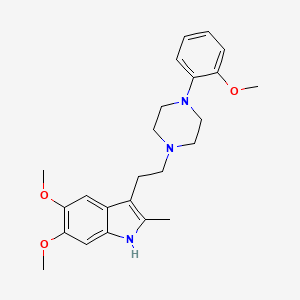
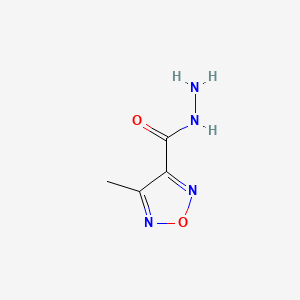
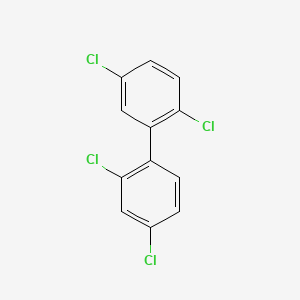


![3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1211636.png)
